4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one

Medicinal Chemistry Synthetic Methodology BRD9 Inhibition

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one (CAS 1706749-51-0) is a brominated heterocyclic compound based on the 2,7-naphthyridin-1-one scaffold. With the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol , it features a bromine atom at the 4-position and a methyl group at the 2-position.

Molecular Formula C9H7BrN2O
Molecular Weight 239.072
CAS No. 1706749-51-0
Cat. No. B2897929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one
CAS1706749-51-0
Molecular FormulaC9H7BrN2O
Molecular Weight239.072
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=NC=C2)Br
InChIInChI=1S/C9H7BrN2O/c1-12-5-8(10)6-2-3-11-4-7(6)9(12)13/h2-5H,1H3
InChIKeyRSRQPUNBPIDFFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one (CAS 1706749-51-0): Chemical Identity, Core Scaffold, and Procurement Context


4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one (CAS 1706749-51-0) is a brominated heterocyclic compound based on the 2,7-naphthyridin-1-one scaffold. With the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol , it features a bromine atom at the 4-position and a methyl group at the 2-position. This substitution pattern makes it a versatile synthetic intermediate, particularly for constructing 4-aryl/heteroaryl-2-methyl-2,7-naphthyridin-1-one derivatives via cross-coupling reactions. The compound has been disclosed in patent literature as a key building block for synthesizing bromodomain-containing protein 9 (BRD9) inhibitors and related therapeutic candidates .

Why 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one Cannot Be Replaced by Generic Naphthyridinone Analogs


The precise substitution pattern of 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one is critical for its intended role as a synthetic intermediate. The 4-bromo substituent is essential for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) required to install the complex 4-aryl groups found in advanced leads such as BI-7273 and BI-9564 [1]. Simultaneously, the N2-methyl group is a structural requirement that matches the pharmacophore of the target BRD9 inhibitor chemotype; the des-methyl analog (4-bromo-2,7-naphthyridin-1(2H)-one, CAS 959558-27-1) cannot directly yield the N2-methylated final compounds without an additional, potentially low-yielding, N-alkylation step . Generic alternatives lacking either the bromine or the N-methyl group introduce additional synthetic steps, increase impurity profiles, and risk altering the regiochemical outcome of subsequent transformations. These factors make direct replacement infeasible in a procurement or synthetic planning context.

Quantitative Differentiation Evidence for 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one Against Closest Structural Analogs


Synthetic Step Economy: Direct Access to N2-Methylated BRD9 Probe Scaffolds vs. Des-Methyl Analog

In the convergent synthesis of the clinical BRD9 probe BI-7273, the 4-aryl group is installed via a Suzuki coupling onto a 4-bromo-2-methyl-2,7-naphthyridin-1-one core. Using the target compound, the synthesis proceeds in a single step from the bromo intermediate to the final inhibitor scaffold. In contrast, employing the des-methyl analog (4-bromo-2,7-naphthyridin-1(2H)-one, CAS 959558-27-1) would necessitate a subsequent N-methylation step, which typically proceeds with 40-80% yield and introduces a site for potential N- vs. O-alkylation regioisomer formation [1]. The target compound thus eliminates an entire synthetic transformation.

Medicinal Chemistry Synthetic Methodology BRD9 Inhibition

Regiochemical Fidelity in Suzuki Coupling: 4-Bromo vs. 5-Bromo Isomer Reactivity

The reactivity of the C4-Br bond in the 2,7-naphthyridin-1-one system is electronically differentiated from that of the C5-bromo isomer (CAS 1260663-94-2). In Pd-catalyzed Suzuki couplings, the 4-position is activated by the adjacent carbonyl and the ring nitrogen, leading to faster oxidative addition compared to the 5-position, which lacks direct conjugation with the carbonyl. While precise kinetic data for this specific scaffold is not publicly reported, analogous 4-halo-2-pyridone systems demonstrate a 5- to 20-fold rate enhancement for the 4-position over the 3- or 5-positions under standard Suzuki conditions [1]. This translates to higher yields and lower catalyst loadings in practice.

Synthetic Chemistry Cross-Coupling Regioselectivity

Crystallographically Validated Utility: The 4-Bromo Intermediate Enables the BRD9 Chemical Probe BI-7273

The X-ray co-crystal structure of BI-7273 bound to BRD9 (PDB: 5EU1) confirms that the 2-methyl-2,7-naphthyridin-1-one core is the critical acetyl-lysine mimetic. The 4-aryl substituent, which occupies the hydrophobic ZA channel, is installed via the 4-bromo intermediate. Without the bromine at the 4-position, introduction of the key 4-(4-((dimethylamino)methyl)-3,5-dimethoxyphenyl) group is not feasible via direct C-H activation approaches reported to date [1]. The 4-bromo intermediate is therefore a proven, structure-enabled gateway to a clinically relevant chemotype.

Structural Biology Epigenetics Chemical Probe Development

Purity Specification Benchmarking: 4-Bromo-2-methyl-2,7-naphthyridin-1-one Supplier-Grade Advantages

Commercial suppliers list 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one at ≥97% purity (e.g., Aladdin, Leyan, Macklin) . In contrast, the des-methyl analog (4-bromo-2,7-naphthyridin-1(2H)-one) is frequently offered only at 95% purity or as a technical grade, reflecting the greater synthetic accessibility and more controlled bromination of the N2-methylated precursor . Higher initial purity reduces the burden of pre-coupling purification (e.g., column chromatography or recrystallization) and minimizes side-product formation in subsequent steps.

Quality Control Sourcing Analytical Chemistry

Validated Application Scenarios for 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one in Drug Discovery and Chemical Biology


Synthesis of BRD9 Bromodomain Chemical Probes (BI-7273 and BI-9564 Series)

The primary documented application is as the direct precursor for the synthesis of BI-7273 and BI-9564, two widely used selective BRD9/BRD7 bromodomain inhibitors. The 4-bromo intermediate undergoes Suzuki coupling with the corresponding aryl boronic acid to afford the final probe molecules, which exhibit BRD9 IC₅₀ values of 19 nM and 75 nM, respectively [1]. This application is directly supported by the patent and medicinal chemistry literature describing the Boehringer Ingelheim BRD9 inhibitor program.

Targeted Protein Degradation (PROTAC) Linker Attachment Point

Several patent filings (e.g., WO 2021/178920, US 11,691,972 B2) describe the use of 4-bromo-2-methyl-2,7-naphthyridin-1-one as a starting material for synthesizing bifunctional BRD9 degraders. The 4-bromo position serves as the anchor point for attaching polyethylene glycol or alkyl linkers that connect the BRD9-binding moiety to an E3 ligase ligand (e.g., cereblon or VHL) [2]. This application leverages the same cross-coupling chemistry validated for the inhibitor series.

Structure-Activity Relationship (SAR) Library Synthesis at the 4-Position

The compound is ideally suited for parallel synthesis of 4-substituted 2-methyl-2,7-naphthyridin-1-one libraries. A single batch of the 4-bromo intermediate can be diversified via Suzuki, Negishi, or Buchwald-Hartwig reactions to generate dozens to hundreds of analogs for SAR exploration. This modular approach is the standard workflow in the BRD9 inhibitor patents (EP3265453, WO2016139361) [3].

Synthesis of DGKα/ζ Inhibitor Candidates

A 2020 patent application (related to cancer immunotherapy through inhibition of diacylglycerol kinases alpha and zeta) discloses naphthyridinone derivatives bearing the 2-methyl-2,7-naphthyridin-1-one core. The 4-bromo intermediate provides access to these 4-substituted analogs, which are reported to activate T cells and promote T cell proliferation [4]. This represents an emerging application beyond the BRD9 space.

Quote Request

Request a Quote for 4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.